molecular formula C19H18N6 B11285407 1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285407
M. Wt: 330.4 g/mol
InChI Key: TVWDCQMYPDXHJC-UHFFFAOYSA-N
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Description

1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

1-methyl-6-N-(2-methylphenyl)-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-19-23-17(21-14-9-4-3-5-10-14)15-12-20-25(2)18(15)24-19/h3-12H,1-2H3,(H2,21,22,23,24)

InChI Key

TVWDCQMYPDXHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclization to form the pyrazolopyrimidine core: This involves the reaction of the pyrazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied as a potential inhibitor of protein kinases, which are involved in various cellular processes including growth and differentiation.

    Biological Research: The compound is used in studies to understand the mechanisms of enzyme inhibition and signal transduction pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar compounds to 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE include other pyrazolopyrimidines such as:

  • 1-METHYL-N6-(2-CHLOROPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • 1-METHYL-N6-(2-FLUOROPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyrimidine ring. The uniqueness of 1-METHYL-N6-(2-METHYLPHENYL)-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards different protein kinases .

Biological Activity

1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as a protein kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H18N6
  • Molecular Weight: 330.4 g/mol
  • IUPAC Name: 1-methyl-6-N-(2-methylphenyl)-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • InChI Key: TVWDCQMYPDXHJC-UHFFFAOYSA-N

The primary mechanism by which this compound exerts its biological effects is through the inhibition of protein kinases. It binds to the ATP-binding site of various kinases, disrupting phosphorylation processes essential for cell signaling and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Biological Activities

1. Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. For instance:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): The compound has been shown to selectively inhibit CDK2, which is crucial for cell cycle regulation. Studies demonstrated IC50 values indicating potent activity against cancer cell lines such as MCF-7 and HCT-116 .
  • Mechanistic Studies: Molecular docking studies revealed that the compound effectively binds to CDK2, suggesting a mechanism where it inhibits kinase activity leading to reduced cell proliferation .

2. Anti-inflammatory Effects

Additionally, there is evidence suggesting that this compound may possess anti-inflammatory properties. The interaction with specific molecular targets involved in inflammatory pathways could provide therapeutic benefits beyond oncology .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInhibited CDK2 with IC50 values indicating significant cytotoxicity against MCF-7 and HCT-116 cell lines.
Molecular DockingDemonstrated binding affinity for CDK2; inhibited cell proliferation in various cancer models.
Structure Activity RelationshipIdentified that structural modifications enhance potency against specific kinases; supports development of novel analogs with improved efficacy.

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